Methyl 3-hydroxy-2-methylhexanoate

Catalog No.
S15937974
CAS No.
61841-02-9
M.F
C8H16O3
M. Wt
160.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-hydroxy-2-methylhexanoate

CAS Number

61841-02-9

Product Name

Methyl 3-hydroxy-2-methylhexanoate

IUPAC Name

methyl 3-hydroxy-2-methylhexanoate

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

InChI

InChI=1S/C8H16O3/c1-4-5-7(9)6(2)8(10)11-3/h6-7,9H,4-5H2,1-3H3

InChI Key

ZOXSNMQWSRADLU-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(C)C(=O)OC)O

Methyl 3-hydroxy-2-methylhexanoate is an organic compound classified as a beta-hydroxy ester. Its molecular formula is C7H14O3C_7H_{14}O_3, and it features a hydroxyl group (-OH) positioned on the third carbon of a hexanoate chain, making it structurally distinct from other esters. This compound is notable for its potential applications in biodiesel production and as a biofuel surrogate due to its unique combustion properties and reactivity profiles.

The chemical behavior of methyl 3-hydroxy-2-methylhexanoate has been studied extensively, particularly in the context of combustion kinetics. Research indicates that the presence of the hydroxyl group significantly influences its reactivity compared to other methyl esters. For instance, in combustion studies, methyl 3-hydroxy-2-methylhexanoate exhibited a lower indicated cetane number than its counterpart, methyl hexanoate, indicating it is less reactive under certain conditions . This lower reactivity is attributed to the termination pathways of radicals formed during combustion, which are less efficient in methyl 3-hydroxy-2-methylhexanoate due to the beta-hydroxyl structure .

Synthesis of methyl 3-hydroxy-2-methylhexanoate can be achieved through various methods, including:

  • Esterification: Reacting 3-hydroxy-2-methylhexanoic acid with methanol in the presence of an acid catalyst.
  • Reduction Reactions: Starting from corresponding keto acids or aldehydes followed by reduction using reducing agents such as lithium aluminum hydride or sodium borohydride.

These methods leverage common organic synthesis techniques to produce the desired ester efficiently.

Methyl 3-hydroxy-2-methylhexanoate finds applications primarily in:

  • Biodiesel Production: Its unique combustion characteristics make it suitable as a component in biodiesel blends.
  • Chemical Intermediates: It serves as a precursor for various chemical syntheses in organic chemistry.

The compound's properties enable it to be used effectively in energy applications and as a building block for more complex molecules.

Methyl 3-hydroxy-2-methylhexanoate can be compared with several similar compounds based on structural and functional characteristics:

Compound NameMolecular FormulaKey Features
Methyl hexanoateC7H14O2C_7H_{14}O_2No hydroxyl group; higher reactivity
Methyl 3-hydroxyhexanoateC6H12O3C_6H_{12}O_3Hydroxyl group on carbon three; similar structure
Methyl 2-hydroxy-2-methylpropanoateC5H10O3C_5H_{10}O_3Hydroxyl group on carbon two; different chain length
Methyl 3-hydroxy-2-methylpropanoateC5H10O3C_5H_{10}O_3Similar hydroxyl positioning; shorter carbon chain

The uniqueness of methyl 3-hydroxy-2-methylhexanoate lies in its specific structural arrangement that combines both a medium-length carbon chain and a hydroxyl group at the beta position, which significantly influences its reactivity and potential applications compared to these similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

160.109944368 g/mol

Monoisotopic Mass

160.109944368 g/mol

Heavy Atom Count

11

Dates

Modify: 2024-08-15

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